molecular formula C16H19FN2O3 B4651324 N-(sec-butyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide

N-(sec-butyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide

Cat. No. B4651324
M. Wt: 306.33 g/mol
InChI Key: QKQKBNDFDQOWCL-UHFFFAOYSA-N
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Description

N-(sec-butyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide, also known as FLX-787, is a novel compound that has gained attention in recent years due to its potential therapeutic applications in various diseases.

Scientific Research Applications

N-(sec-butyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide has been studied extensively for its potential therapeutic applications in various diseases, including amyotrophic lateral sclerosis (ALS), neuropathic pain, and muscle cramps. In preclinical studies, N-(sec-butyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide has shown promising results in reducing muscle cramps and improving muscle function in ALS patients.

Mechanism of Action

N-(sec-butyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide is a selective inhibitor of the transient receptor potential vanilloid 4 (TRPV4) ion channel, which plays a crucial role in the regulation of calcium signaling and cellular homeostasis. By inhibiting TRPV4, N-(sec-butyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide reduces calcium influx and modulates cellular signaling pathways, leading to the reduction of muscle cramps and improvement of muscle function.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide has been shown to reduce muscle cramps and improve muscle function in preclinical studies. It also has anti-inflammatory effects and reduces the release of pro-inflammatory cytokines, which may contribute to its therapeutic effects in various diseases.

Advantages and Limitations for Lab Experiments

N-(sec-butyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide has several advantages for lab experiments, including its high selectivity for TRPV4, low toxicity, and potential therapeutic applications in various diseases. However, its limitations include its relatively low potency and the need for further optimization to improve its efficacy.

Future Directions

There are several future directions for N-(sec-butyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide research, including the optimization of its structure to improve its potency and efficacy, the development of more selective TRPV4 inhibitors, and the investigation of its therapeutic potential in other diseases, such as osteoarthritis and chronic obstructive pulmonary disease.
Conclusion:
N-(sec-butyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide is a novel compound with potential therapeutic applications in various diseases, including ALS, neuropathic pain, and muscle cramps. Its mechanism of action involves the inhibition of TRPV4, which plays a crucial role in calcium signaling and cellular homeostasis. While N-(sec-butyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide has several advantages for lab experiments, further optimization is needed to improve its potency and efficacy. Future research should focus on the development of more selective TRPV4 inhibitors and the investigation of N-(sec-butyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide's therapeutic potential in other diseases.

properties

IUPAC Name

N-butan-2-yl-2-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O3/c1-3-11(2)18-16(20)10-21-9-14-8-15(22-19-14)12-4-6-13(17)7-5-12/h4-8,11H,3,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQKBNDFDQOWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)COCC1=NOC(=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Butan-2-YL)-2-{[5-(4-fluorophenyl)-1,2-oxazol-3-YL]methoxy}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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